molecular formula C29H27NO7 B3836585 (4-Oxo-3-phenoxychromen-7-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate

(4-Oxo-3-phenoxychromen-7-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate

Cat. No.: B3836585
M. Wt: 501.5 g/mol
InChI Key: OWVLPYDTILQZTO-UHFFFAOYSA-N
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Description

(4-Oxo-3-phenoxychromen-7-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring system substituted with phenoxy and oxo groups, as well as a pentanoate ester linked to a phenylmethoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxo-3-phenoxychromen-7-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated chromen precursor in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, such as palladium on carbon, and continuous flow reactors to enhance reaction rates and yields. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxycarbonylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the oxo group in the chromen ring, converting it to a hydroxyl group.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted chromen derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, the compound is studied for its potential as a pharmacophore. Its chromen ring system is known to exhibit various biological activities, including anti-inflammatory and antioxidant properties .

Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structure can be modified to enhance its pharmacological properties, making it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Oxo-3-phenoxychromen-7-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate involves its interaction with specific molecular targets. The chromen ring system can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, the phenylmethoxycarbonylamino group can enhance the compound’s binding affinity to certain protein targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: The uniqueness of (4-Oxo-3-phenoxychromen-7-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-oxo-3-phenoxychromen-7-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO7/c1-19(2)15-24(30-29(33)35-17-20-9-5-3-6-10-20)28(32)37-22-13-14-23-25(16-22)34-18-26(27(23)31)36-21-11-7-4-8-12-21/h3-14,16,18-19,24H,15,17H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVLPYDTILQZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Oxo-3-phenoxychromen-7-yl) 4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
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